3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one
CAS No.: 2319895-92-4
Cat. No.: VC4567354
Molecular Formula: C15H12N4O3
Molecular Weight: 296.286
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319895-92-4 |
|---|---|
| Molecular Formula | C15H12N4O3 |
| Molecular Weight | 296.286 |
| IUPAC Name | 3-[3-(triazol-2-yl)azetidine-1-carbonyl]chromen-2-one |
| Standard InChI | InChI=1S/C15H12N4O3/c20-14(18-8-11(9-18)19-16-5-6-17-19)12-7-10-3-1-2-4-13(10)22-15(12)21/h1-7,11H,8-9H2 |
| Standard InChI Key | JAFODAUSCMIOAJ-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)N4N=CC=N4 |
Introduction
Biological Activities
Compounds containing triazole and chromenone moieties have been studied for their potential biological activities, including antiviral, antibacterial, and anticancer properties. For example, 1,2,4-triazole derivatives have shown significant antifungal and antibacterial activities, comparable to standard drugs like bifonazole and streptomycin . Chromenone derivatives are also known for their antioxidant and anti-inflammatory properties.
| Biological Activity | Compound Type | Description |
|---|---|---|
| Antiviral | 1,2,4-Triazoles | Effective against certain viral strains. |
| Antibacterial | Chromenones | Exhibits activity against bacterial pathogens. |
| Anticancer | Triazole-Chromenone Hybrids | Potential for inhibiting cancer cell growth. |
Research Findings and Future Directions
While specific research findings on 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one are not available, studies on similar compounds suggest that they could be valuable in the development of new drugs. Future research should focus on synthesizing this compound and evaluating its biological activities, including cytotoxicity and potential therapeutic applications.
| Future Research Directions | Objectives |
|---|---|
| Synthesis and Characterization | Develop efficient synthesis methods and characterize the compound using spectroscopic techniques. |
| Biological Activity Screening | Evaluate the compound's antiviral, antibacterial, and anticancer properties. |
| Pharmacokinetic Studies | Investigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume